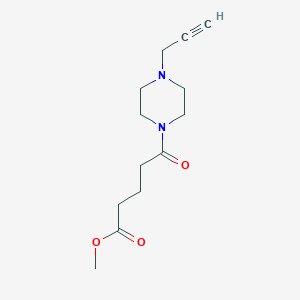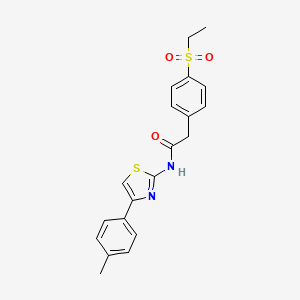
2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors for Cancer Therapy
A study by Shukla et al. (2012) discusses the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including a truncated analog with improved solubility, showed potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model, suggesting a therapeutic potential for cancer treatment Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.
Antioxidant Activity
Research by Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked heterocycles from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides, demonstrating significant antioxidant activity greater than the standard Ascorbic acid. This highlights the potential application of these compounds in managing oxidative stress-related conditions Synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles.
Antimicrobial Activity
Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, revealing that some synthesized compounds displayed significant antimicrobial activity, with compounds exhibiting high activity towards most strains. This suggests the potential use of these compounds in developing new antimicrobial agents Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives.
Antimicrobial and Anticholinesterase Activities
Yurttaş et al. (2015) synthesized new thiazole derivatives and evaluated their antimicrobial and anticholinesterase activities. While the compounds showed weak acetylcholinesterase inhibitory activities, significant antifungal activity, especially against Candida parapsilosis, was observed Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation.
Anticonvulsant Agents
Farag et al. (2012) focused on synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety. Some of the compounds evaluated showed protection against picrotoxin-induced convulsion in a study of anticonvulsant activity, with one compound providing 100% protection, showcasing their potential as anticonvulsant agents Synthesis of Some Azoles Incorporating a Sulfonamide Moiety as Anticonvulsant Agents.
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-27(24,25)17-10-6-15(7-11-17)12-19(23)22-20-21-18(13-26-20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAXCNHANQDOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2397411.png)
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)
![6-Ethynyl-1-azaspiro[3.3]heptane](/img/structure/B2397415.png)
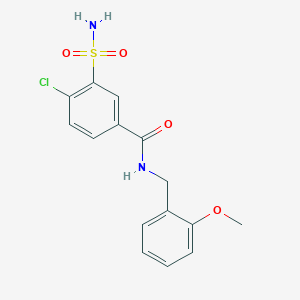

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2397420.png)
![1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397421.png)
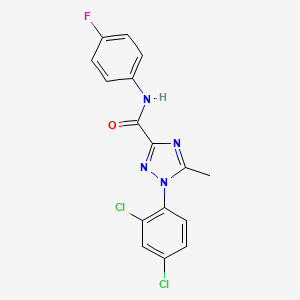
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2397423.png)
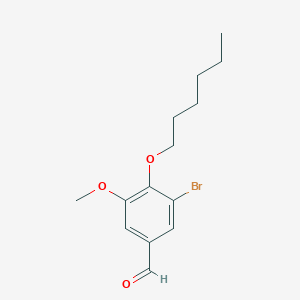
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)


